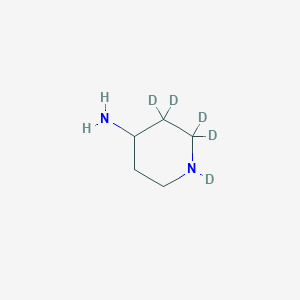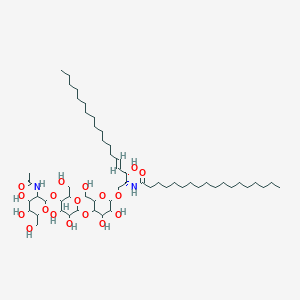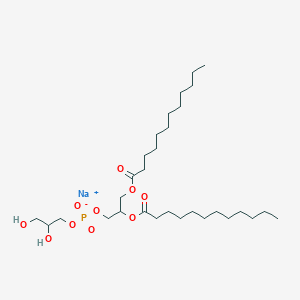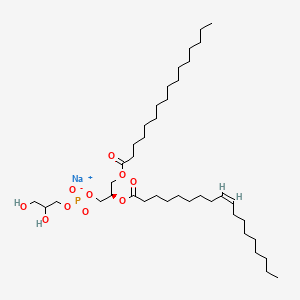
4-Aminopiperidine-3,3,4,5,5-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminopiperidine-3,3,4,5,5-d5 is a deuterated derivative of 4-aminopiperidine. It is a compound where five hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, particularly in studies involving isotopic labeling.
Mechanism of Action
Target of Action
1,2,2,3,3-Pentadeuteriopiperidin-4-amine is a derivative of piperidine . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
It’s known that drugs generally work by binding to a receptor, which is a cellular component that the drugs bind to and produce cellular action .
Biochemical Pathways
Piperidine derivatives have been found to inhibit protein kinase b (pkb), a key component of intracellular signaling pathways regulating growth and survival .
Pharmacokinetics
It’s known that the optimization of lipophilic substitution within a series of piperidine derivatives provided atp-competitive, nano-molar inhibitors with selectivity for inhibition of pkb .
Result of Action
It’s known that drugs generally produce a biological effect by interacting with their targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For instance, fluorescence quenching of organic molecules by various quenchers like aromatic amines is affected by various factors such as temperature, viscosity, solvent polarity, etc., of the surrounding medium . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminopiperidine-3,3,4,5,5-d5 typically involves the deuteration of 4-aminopiperidine. This process can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced by deuterium in the presence of a catalyst. The reaction conditions often involve high temperatures and pressures to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterium gas and a suitable catalyst to achieve the desired level of deuteration. The reaction is carefully controlled to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Aminopiperidine-3,3,4,5,5-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or under UV light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidine derivatives, while reduction may produce various deuterated amines.
Scientific Research Applications
4-Aminopiperidine-3,3,4,5,5-d5 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in isotopic labeling studies to trace reaction pathways and mechanisms.
Biology: Employed in metabolic studies to understand the role of specific enzymes and pathways.
Medicine: Utilized in the development of deuterated drugs, which often have improved pharmacokinetic properties.
Industry: Applied in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
4-Aminopiperidine-3,3,4,5,5-d5 can be compared with other deuterated compounds, such as:
4-Aminopiperidine: The non-deuterated form, which lacks the unique properties conferred by deuterium.
4-Aminopiperidine-2,2,6,6-d4: Another deuterated derivative with deuterium atoms at different positions.
Deuterated benzene: A commonly used deuterated solvent in NMR spectroscopy.
The uniqueness of this compound lies in its specific isotopic labeling, which makes it particularly useful in studies requiring precise tracking of molecular interactions and transformations.
Properties
CAS No. |
1219803-60-7 |
|---|---|
Molecular Formula |
C5H12N2 |
Molecular Weight |
105.19 g/mol |
IUPAC Name |
3,3,4,5,5-pentadeuteriopiperidin-4-amine |
InChI |
InChI=1S/C5H12N2/c6-5-1-3-7-4-2-5/h5,7H,1-4,6H2/i1D2,2D2,5D |
InChI Key |
BCIIMDOZSUCSEN-QJWYSIDNSA-N |
SMILES |
C1CNCCC1N |
Isomeric SMILES |
[2H]C1(CNCC(C1([2H])N)([2H])[2H])[2H] |
Canonical SMILES |
C1CNCCC1N |
Synonyms |
4-AMinopiperidine--d5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(E)-hex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1148504.png)


![(NE)-N-[(2,2-difluoro-3,3-dimethylcyclopropyl)methylidene]hydroxylamine](/img/structure/B1148507.png)

![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane](/img/structure/B1148512.png)


![4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride](/img/structure/B1148517.png)
